molecular formula C19H17F3N2O3 B2665531 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide CAS No. 905682-45-3

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2665531
CAS No.: 905682-45-3
M. Wt: 378.351
InChI Key: BNLNTNRSMKOZLO-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a methoxyphenyl group, a pyrrolidinone ring, and a trifluoromethylbenzamide moiety

Scientific Research Applications

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, its mechanism of action would likely involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and intended use. Proper handling and storage procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, reactivity, and potential applications. This could involve both experimental studies and computational modeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.

    Attachment of the Trifluoromethylbenzamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with a trifluoromethylbenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-27-16-7-3-6-15(10-16)24-11-14(9-17(24)25)23-18(26)12-4-2-5-13(8-12)19(20,21)22/h2-8,10,14H,9,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLNTNRSMKOZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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